
Methyl 2,4,6-trifluorobenzoate
Overview
Description
Methyl 2,4,6-trifluorobenzoate is a fluorinated aromatic ester with the molecular formula C₈H₅F₃O₂ (molar mass ~194.12 g/mol). Its structure features three fluorine atoms at the 2-, 4-, and 6-positions of the benzoate ring, with a methyl ester group at the 1-position. The fluorine substituents are electron-withdrawing, significantly altering the electronic and steric properties of the molecule. This compound is widely utilized as a linker in metal-organic frameworks (MOFs) due to its ability to influence framework geometry and host-guest interactions . Quantum chemical calculations demonstrate that fluorine substituents in α-positions to carboxylate groups increase interplanar angles between the phenyl ring and the –COO⁻ group, reducing the rotation barrier of the C(phenyl)–C(carboxylate) bond . These structural modifications enhance flexibility in MOFs, enabling temperature-responsive phase transitions and applications in gas sorption and catalysis.
Preparation Methods
Esterification via Acid Salt and Methylating Agents
Preparation of Potassium Carboxylate Salt
The carboxylic acid is first converted into its potassium salt, which is more reactive towards methylation:
- The 2,4,6-trifluorobenzoic acid is treated with an aqueous potassium hydroxide solution.
- The solution is evaporated to dryness, and the resulting potassium carboxylate is ground to a fine powder (Method A).
- Alternatively, a mixture of finely divided acid, potassium hydroxide, and an ammonium salt phase-transfer catalyst is heated to 140°C, followed by grinding of the fusion residue (Method B).
Methylation Using Dimethyl Sulfate or Diethyl Sulfate
The potassium carboxylate salt is then methylated using alkyl sulfates such as dimethyl sulfate under controlled conditions:
- The reaction is conducted in a biphasic system consisting of an aqueous phase and an organic phase containing a water-insoluble trialkylamine (e.g., Hostarex A 327) dissolved in a water-insoluble solvent such as xylene or diphenylmethane.
- The pH is carefully maintained between 7 and 8 by the addition of aqueous sodium hydroxide during the slow addition of the methylating agent at temperatures around 40–52°C.
- After completion, the organic phase containing the methyl ester is separated and purified.
Reaction Conditions and Yields
- The reaction typically proceeds over 4 to 4.5 hours with continuous pH control.
- Yields of methyl esters such as methyl 3-methoxy-2,4,5-trifluorobenzoate have been reported up to 90.5% under optimized conditions.
- The process can be performed batchwise or continuously, under atmospheric or elevated pressures.
- Water-insoluble solvents used include hexane, toluene, xylene isomers, chlorobenzene, and others, selected to facilitate phase separation and product extraction.
Direct Esterification via Acid and Alcohol
Though less detailed in the available sources, direct esterification of 2,4,6-trifluorobenzoic acid with methanol under acidic catalysis is a classical approach:
- The acid is refluxed with methanol and a strong acid catalyst such as sulfuric acid.
- The reaction is typically conducted at elevated temperatures (e.g., 110°C) for several hours (e.g., 9 hours).
- Water formed during the esterification is removed by distillation to drive the equilibrium toward ester formation.
- The ester is then isolated by extraction and purification.
Summary of Key Preparation Parameters
Step | Conditions / Reagents | Notes | Typical Yield (%) |
---|---|---|---|
Formation of potassium salt | KOH aqueous solution, evaporation or fusion | Fine powder preparation for methylation | - |
Methylation | Dimethyl sulfate, trialkylamine (Hostarex A 327), water-insoluble solvent (xylene) | pH 7–8, 40–52°C, 4–4.5 h, phase-transfer catalysis | Up to 90.5% (similar esters) |
Direct esterification | Methanol, sulfuric acid catalyst, reflux at 110°C, 9 h | Water removal by distillation | Not specified |
Mechanistic and Practical Considerations
- The use of potassium carboxylate salts enhances nucleophilicity of the carboxylate oxygen, facilitating alkylation by methylating agents.
- Phase-transfer catalysts and biphasic reaction media improve reaction rates and product isolation.
- Maintaining pH during methylation prevents side reactions and decomposition of reagents.
- Choice of solvent affects phase separation and purification efficiency.
- Elevated temperature and prolonged reflux in direct esterification ensure complete conversion despite electron-withdrawing fluorine substituents.
Research Findings and Industrial Relevance
The patented process for methyl ester preparation of fluorinated benzoic acids, including methyl 2,4,6-trifluorobenzoate, has been demonstrated to be efficient and scalable, suitable for pharmaceutical intermediate production. The methodology allows high purity and yield, essential for downstream applications such as antibacterial agent synthesis. The process flexibility (batch or continuous) and solvent options provide adaptability for industrial scale-up.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4,6-trifluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products:
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Reduction: 2,4,6-trifluorobenzyl alcohol.
Hydrolysis: 2,4,6-trifluorobenzoic acid and methanol.
Scientific Research Applications
Chemistry
Methyl 2,4,6-trifluorobenzoate serves as a crucial precursor in the synthesis of complex fluorinated organic compounds. These compounds are valuable in materials science and pharmaceuticals due to their unique properties.
- Reactivity : The compound undergoes various chemical reactions:
- Nucleophilic Substitution : The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
- Reduction : The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
- Hydrolysis : The ester can revert to the corresponding acid and methanol in acidic or basic conditions.
Biology
In biological research, this compound is utilized in studies involving enzyme inhibition and protein-ligand interactions. Its fluorinated structure enhances its lipophilicity and metabolic stability, making it effective in interacting with hydrophobic regions of proteins.
Medicine
The compound is explored for potential applications in drug development. Its unique structure may contribute to improved metabolic stability and bioavailability of pharmaceuticals. Research indicates that fluorinated compounds often exhibit enhanced pharmacokinetic properties.
Industry
This compound is employed in the production of specialty chemicals and acts as an intermediate in synthesizing agrochemicals and polymers. Its properties make it suitable for applications requiring high stability and reactivity.
Case Study 1: Synthesis of Fluorinated Compounds
A study demonstrated the use of this compound as a precursor for synthesizing new fluorinated compounds that showed promising biological activity against certain pathogens. The research highlighted the compound's ability to enhance the efficacy of existing drugs through structural modifications.
Case Study 2: Enzyme Inhibition Studies
In a series of experiments focused on enzyme inhibition, this compound was tested against various enzymes involved in metabolic pathways. The results indicated significant inhibition rates compared to non-fluorinated analogs, suggesting that fluorination enhances binding affinity.
Mechanism of Action
The mechanism of action of methyl 2,4,6-trifluorobenzoate involves its interaction with various molecular targets, primarily through its ester and fluorine functional groups. The ester group can undergo hydrolysis, releasing the active 2,4,6-trifluorobenzoic acid, which can interact with biological targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes .
Comparison with Similar Compounds
Structural Isomers: 2,4,6- vs. 2,4,5-Trifluorobenzoates
The position of fluorine atoms critically impacts physicochemical properties. For example:
- Methyl 2,4,6-trifluorobenzoate exhibits symmetric fluorine substitution, leading to planar distortion in MOFs and improved gas adsorption due to enhanced framework flexibility .
- Methyl 2,4,5-trifluorobenzoate (C₈H₅F₃O₂), an isomer with asymmetric fluorine placement, is primarily used in agrochemicals. Market analyses indicate its dominance in pesticide production compared to the 2,4,6-isomer, likely due to optimized reactivity in sulfonylurea herbicides .
Table 1: Structural and Application Comparison of Trifluorobenzoate Isomers
Fluorinated vs. Methoxy-Substituted Benzoates
Replacing fluorine with methoxy (-OCH₃) groups alters electronic effects:
- Methyl 4,5-dimethoxy-2-(trifluoromethyl)benzoate (C₁₁H₁₁F₃O₄) combines methoxy donors and a trifluoromethyl group. The methoxy groups provide electron-donating resonance effects, contrasting with fluorine’s electron-withdrawing induction. This compound’s larger molar mass (264.2 g/mol) and bulkier substituents limit its use in porous MOFs but enhance stability in pharmaceutical intermediates .
- 2-Methoxy-4,6-ditrifluoromethylbenzoic acid derivatives () exhibit mixed electronic effects, with trifluoromethyl groups intensifying hydrophobicity compared to pure fluorination.
Comparison with Pentafluorobenzoate (PFB)
Nucleofugality (leaving-group ability) studies reveal:
- 2,4,6-Trifluorobenzoate (TFB) has moderate nucleofugality (Nf) in solvolysis reactions, governed by inductive and field effects of fluorine substituents .
- Pentafluorobenzoate (PFB) demonstrates higher nucleofugality due to greater electron-withdrawing stabilization of the leaving group. Solvolysis rates of PFB derivatives are ~10–100× faster than TFB analogs in aqueous ethanol .
Table 2: Reactivity Parameters in Aqueous Ethanol (90%)
Trifluoromethyl vs. Trifluoro Substitution
- This compound relies on fluorine atoms for steric and electronic modulation, whereas Methyl 4,5-dimethoxy-2-(trifluoromethyl)benzoate () uses a -CF₃ group for enhanced hydrophobicity. The -CF₃ group provides stronger electron withdrawal than individual fluorine atoms, but its bulkiness reduces conformational flexibility in MOFs .
Application-Specific Comparisons
- MOF Construction: this compound’s symmetric fluorination enables flexible MOFs with temperature-responsive pore dynamics, unlike rigid non-fluorinated analogs .
- Pesticides : Asymmetric isomers (e.g., 2,4,5-trifluorobenzoate) are preferred in sulfonylurea herbicides (e.g., triflusulfuron-methyl) due to optimal steric interactions with target enzymes .
Biological Activity
Methyl 2,4,6-trifluorobenzoate is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of three fluorine atoms attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 220.14 g/mol. The trifluoromethyl groups significantly influence the compound's chemical properties, enhancing its lipophilicity and reactivity compared to non-fluorinated analogs.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The presence of fluorine enhances binding affinity to specific enzymes, potentially acting as an inhibitor or modulator in metabolic pathways .
- Receptor Modulation : The compound may influence receptor functions due to its ability to penetrate cell membranes effectively.
- Hydrogen Bonding : The trifluoromethyl groups can form hydrogen bonds with target molecules, stabilizing interactions and enhancing biological effects.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties : Compounds containing trifluoromethyl groups often demonstrate enhanced antibacterial and antifungal activities. For instance, similar compounds have shown significant efficacy against various bacterial strains.
- Cytotoxicity : Studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.
- Pharmacological Applications : Due to its unique structural properties, this compound may serve as a lead compound in drug development targeting specific enzymes or receptors .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membrane integrity.
- Cytotoxic Effects on Cancer Cells : In vitro assays revealed that this compound induced apoptosis in several cancer cell lines by activating caspase pathways. This suggests its potential as an anticancer agent.
- Enzyme Interaction Studies : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to the compound's ability to mimic substrate structures due to the spatial arrangement of fluorine atoms .
Comparison with Similar Compounds
To understand the unique biological activity of this compound better, it is essential to compare it with similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2,3,5-trifluorobenzoate | C9H6F3O2 | Different substitution pattern; potential use in agriculture |
Methyl benzoate | C9H10O2 | Non-fluorinated; serves as a baseline for comparison |
Ethyl 2,3,5-trifluorobenzoate | C10H9F3O2 | Similar structure but with ethyl instead of methyl |
The specific arrangement of fluorine atoms in this compound imparts distinct chemical properties that enhance its reactivity and biological activity compared to other fluorinated benzoates.
Q & A
Q. What are the primary synthetic routes for Methyl 2,4,6-trifluorobenzoate, and how do reaction conditions influence yield?
Basic Research Question
this compound is typically synthesized via esterification of 2,4,6-trifluorobenzoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key parameters include:
- Temperature : Optimal yields (~70–85%) are achieved at reflux (60–80°C) for 12–24 hours. Lower temperatures prolong reaction time, while higher temperatures risk side reactions like demethylation .
- Catalyst : Concentrated sulfuric acid outperforms milder acids (e.g., p-toluenesulfonic acid) in driving the reaction to completion .
- Purification : Distillation (boiling point ~211–214°C) or recrystallization from ethanol/water mixtures removes unreacted acid .
Table 1 : Comparative synthesis conditions for trifluorobenzoate esters
Compound | Catalyst | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|
Methyl 2,4,5-trifluorobenzoate | H₂SO₄ | 80 | 78 | |
Methyl 3,4,5-trifluorobenzoate | HCl (gas) | 70 | 82 |
Q. How do fluorine substituents at the 2,4,6-positions affect the compound’s reactivity in nucleophilic acyl substitution?
Advanced Research Question
The electron-withdrawing nature of fluorine atoms at the 2,4,6-positions increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Key considerations:
- Steric Effects : The 2,4,6-substitution pattern minimizes steric hindrance compared to ortho-substituted analogs, favoring SN2 mechanisms .
- Electronic Effects : Fluorine’s inductive effect lowers the pKa of the ester carbonyl, accelerating hydrolysis under basic conditions. Kinetic studies using ¹⁹F NMR reveal a 3x faster hydrolysis rate compared to non-fluorinated analogs .
Q. How can researchers resolve contradictory NMR data for this compound?
Advanced Research Question
Contradictions in ¹H/¹⁹F NMR shifts may arise from solvent effects, impurities, or dynamic exchange processes. Methodological approaches include:
- Solvent Standardization : Use deuterated DMSO or CDCl₃ to eliminate solvent-induced shifts .
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotational isomerism) by observing signal coalescence at elevated temperatures .
- Cross-Validation : Compare with computational predictions (DFT-based chemical shift calculations) to assign peaks accurately .
Q. What purification strategies optimize the isolation of this compound from reaction mixtures?
Basic Research Question
- Distillation : Effective for large-scale purification (boiling point ~211–214°C), but requires careful temperature control to prevent decomposition .
- Recrystallization : Use ethanol/water (3:1 v/v) to achieve >95% purity. Cooling rates below 5°C/min minimize occluded impurities .
- Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) resolves co-eluting byproducts (e.g., unreacted acid) .
Q. How does this compound’s stability vary under different storage conditions?
Advanced Research Question
- Thermal Stability : Decomposition occurs above 150°C, forming trifluorobenzene derivatives. Thermogravimetric analysis (TGA) shows 5% mass loss at 160°C .
- Light Sensitivity : UV exposure (254 nm) induces photolytic cleavage of the ester bond; store in amber vials at -20°C for long-term stability .
- Humidity : Hydrolysis accelerates in aqueous environments (t₁/₂ = 48 hours at pH 7.4, 25°C). Anhydrous storage with molecular sieves is recommended .
Q. What role does this compound play in medicinal chemistry applications?
Advanced Research Question
The compound serves as a precursor to fluorinated drug candidates due to:
- Metabolic Stability : Fluorine reduces oxidative metabolism, enhancing pharmacokinetic profiles. In vitro assays show 2x longer half-life in liver microsomes compared to non-fluorinated analogs .
- Bioisosteric Replacement : The trifluoromethyl group mimics carbonyl or nitro groups in target binding. Docking studies suggest improved affinity for kinase inhibitors .
Q. How can researchers analyze trace impurities in this compound batches?
Basic Research Question
Properties
IUPAC Name |
methyl 2,4,6-trifluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAIRQLEVUNMTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513571 | |
Record name | Methyl 2,4,6-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79538-28-6 | |
Record name | Benzoic acid, 2,4,6-trifluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79538-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,4,6-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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